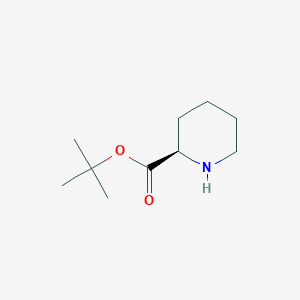

Tert-butyl (r)-2-piperidinecarboxylate

Übersicht

Beschreibung

Tert-butyl ®-2-piperidinecarboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring. This compound is widely used in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Classical Method: One of the classical methods for preparing tert-butyl esters involves the mineral acid-catalyzed addition of isobutene to amino acids.

Improved Method: A more recent and safer method involves the use of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate.

Metal-Free Condition: Another efficient method involves the preparation of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions.

Industrial Production Methods: Industrial production of tert-butyl ®-2-piperidinecarboxylate typically involves large-scale synthesis using the improved method mentioned above. The use of flow microreactor systems has also been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Substitution reactions, such as nucleophilic substitution, can occur with tert-butyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Solvents: Protic and aprotic solvents, depending on the reaction type.

Major Products:

Oxidation: Formation of tert-butyl hydroperoxide.

Reduction: Formation of alcohols from amide derivatives.

Substitution: Formation of substituted piperidinecarboxylates.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl (R)-2-piperidinecarboxylate serves as a crucial building block in the synthesis of complex organic molecules. It is frequently employed as a protecting group for amines in peptide synthesis, facilitating the formation of peptide bonds without unwanted reactions during synthesis processes.

Chiral Auxiliary

This compound is also utilized as a chiral auxiliary in asymmetric synthesis. It aids in the formation of chiral sulfinamines, which are essential for synthesizing enantiomerically enriched N-heterocycles. These structures have significant implications in drug discovery and materials science.

Pharmaceutical Applications

Drug Development

In pharmaceuticals, this compound has been investigated for its potential as an intermediate in synthesizing drugs targeting metabolic pathways. Its structural similarity to bioactive compounds allows it to modulate G-protein coupled receptors, particularly GPR119, which is involved in glucose metabolism and insulin secretion. This makes it a candidate for developing therapeutic agents for type 2 diabetes mellitus .

Biopharmaceutical Formulations

The compound is also relevant in biopharmaceuticals, especially during the lyophilization process of protein-based drugs. Studies have shown that it enhances the stability and shelf life of these formulations when combined with various excipients. Thermal characterization techniques like differential scanning calorimetry (DSC) have been employed to assess its impact on model proteins during freeze-drying processes.

Industrial Applications

Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound finds applications in producing agrochemicals and specialty chemicals. Its role as an intermediate can lead to the development of new formulations with improved efficacy and safety profiles.

Case Study 1: Synthesis of N-Heterocycles

A notable application involves using this compound in synthesizing N-heterocycles via sulfinimines. Researchers demonstrated that by reacting this compound with appropriate substrates, they could produce chiral sulfinimines that serve as catalysts in asymmetric reactions. The resulting N-heterocycles exhibited enhanced biological activity, showcasing the compound's potential in medicinal chemistry.

Case Study 2: Thermal Characterization

In a study focused on biopharmaceutical formulations, researchers thermally characterized mixtures containing this compound and model proteins such as lactate dehydrogenase and myoglobin. The results indicated that the inclusion of this compound during lyophilization significantly improved the thermal stability of the proteins, which is critical for maintaining their functional integrity during storage.

Wirkmechanismus

The mechanism of action of tert-butyl ®-2-piperidinecarboxylate involves its interaction with molecular targets and pathways in biological systems. For example, tert-butanol, a related compound, acts as an inhibitor of calmodulin-dependent protein kinases and phosphatases . The specific molecular targets and pathways for tert-butyl ®-2-piperidinecarboxylate may vary depending on its application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Tert-butylthiol: An organosulfur compound with similar tert-butyl group characteristics.

Tert-butyl alcohol: A simple tertiary alcohol with similar chemical properties.

Tetrathiafulvalene-tetraazapyrene triads: Compounds with tert-butyl groups that influence electronic communication between redox units.

Uniqueness: Tert-butyl ®-2-piperidinecarboxylate is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its use as a protecting group in organic synthesis and its applications in NMR studies highlight its versatility and importance in scientific research.

Biologische Aktivität

Tert-butyl (R)-2-piperidinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of tert-butyl esters in reactions involving piperidine derivatives. It typically features a piperidine ring substituted with a tert-butyl group and a carboxylate functional group, contributing to its solubility and reactivity.

Synthesis Pathways

- Direct Esterification : The reaction of piperidine-2-carboxylic acid with tert-butanol in the presence of acid catalysts.

- Nucleophilic Substitution : Utilizing tert-butyl chloroformate with piperidine derivatives to form the ester.

This compound exhibits various biological activities, primarily through its interactions with cellular targets involved in signaling pathways. It has been identified as an inhibitor of certain GTPases, particularly CDC42, which plays a critical role in cell migration and proliferation.

Table 1: Biological Activities and Mechanisms

Case Studies

- Cancer Research : In studies examining the effects on cancer cell lines, this compound demonstrated significant inhibition of cell viability in various cancer types, suggesting its potential as an anticancer agent. The compound's ability to inhibit CDC42 was particularly noted in studies involving melanoma and colorectal cancer cells .

- Neuroprotection : Research has indicated that this compound may protect against neurodegenerative processes by modulating neurotransmitter dynamics and reducing oxidative stress, thereby enhancing neuronal survival in vitro .

- Cardiovascular Effects : Preliminary studies have suggested that compounds similar to this compound may influence cardiovascular health by regulating endothelial function and vascular smooth muscle cell behavior .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution due to its lipophilicity.

- Metabolism : Primarily metabolized via hepatic pathways.

- Excretion : Renal excretion is the primary route for elimination.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4-6 hours |

| Metabolic Pathways | Hepatic (CYP450 enzymes) |

Eigenschaften

IUPAC Name |

tert-butyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140646-13-5 | |

| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.